![molecular formula C16H26ClNO B1441798 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1220032-16-5](/img/structure/B1441798.png)
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Drug Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize new drug candidates with various biological profiles, particularly due to the stereogenicity of the pyrrolidine ring which affects the binding mode to enantioselective proteins .
Organic Synthesis
In organic synthesis, 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride serves as a building block for constructing complex molecules. Its unique structure allows for the introduction of steric factors that can influence the biological activity of synthesized compounds. The compound’s role in the synthesis of antibacterial agents has been highlighted, where different substituents on the pyrrolidine ring lead to varying degrees of activity .
Analytical Chemistry
This compound is utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to aid in the separation and analysis of complex mixtures. Its distinct chemical properties can be leveraged to improve the resolution and detection of analytes in various samples .
Biopharma Production
In the biopharmaceutical industry, 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride is used in the production of therapeutic agents. Its role in the synthesis of biologically active molecules makes it a valuable asset in the development of new medications .
Life Science Research
The compound finds applications in life science research, where it is used in the study of cellular processes and the development of experimental drugs. It can be used to modify physicochemical parameters of molecules to achieve desired ADME/Tox results .
Chromatography
In chromatography, this compound can be used as a standard or a derivative to facilitate the separation of substances based on their interaction with the stationary phase. Its unique properties can enhance the chromatographic process, leading to more efficient and accurate separations .
properties
IUPAC Name |
3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)14-5-7-15(8-6-14)18-12-13-9-10-17-11-13;/h5-8,13,17H,4,9-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYUYFOMIRHKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



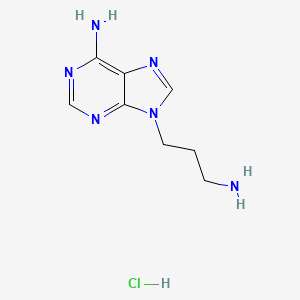


![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)
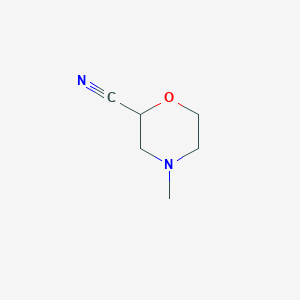
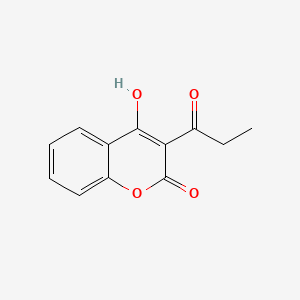
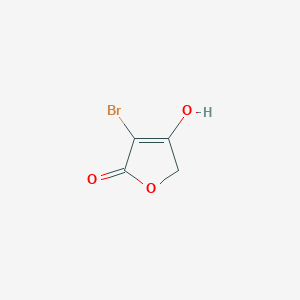


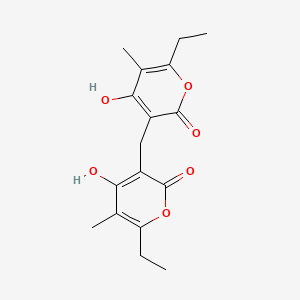
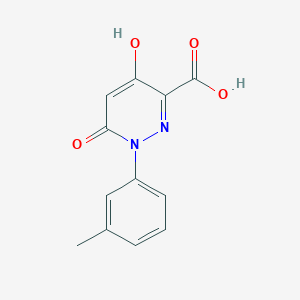
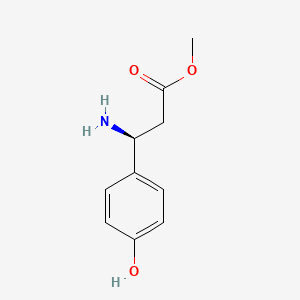
![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)
